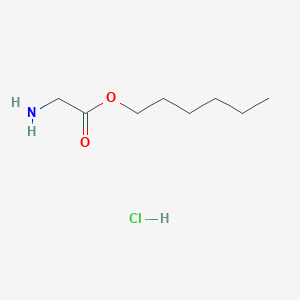
PTH-チロシン
説明
Tyrosine phenylthiohydantoin (PTH-tyrosine) is a product of the Edman degradation method of sequencing amino acids in a peptide . In this method, peptides are separated into individual phenylthiohydantoin (PTH) amino acid derivatives that can be identified using chromatography or electrophoresis .
Synthesis Analysis
The synthesis of Tyrosine phenylthiohydantoin involves the Edman degradation method . This method is used for peptide sequencing where the amino-terminal residue of a polypeptide is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues . The liberated amino acid is converted to a phenylthiohydantoin (PTH) derivative, which can then be identified .
Chemical Reactions Analysis
Tyrosine phenylthiohydantoin is involved in various chemical reactions. For instance, it is formed as a product of the Edman degradation method of sequencing amino acids in a peptide . In another example, tyrosine and tyrosine analogs are substrates of tyrosinase, and o-quinone is susceptible to non-enzymatic reactions resulting in the spontaneous formation of melanin .
Physical and Chemical Properties Analysis
Tyrosine phenylthiohydantoin has several physical and chemical properties. It has a molecular weight of approximately 298.36 g/mol . It has a melting point of 217.0 to 225.0 °C and a predicted boiling point of 467.2±37.0 °C . It has a predicted density of 1
科学的研究の応用
治療介入
副甲状腺ホルモン(PTH)は、副甲状腺主細胞から分泌されるポリペプチドであり、骨粗鬆症の治療に効果的な治療用タンパク質であることがわかっている . PEGylation、抗体複合体との結合、融合タンパク質などのタンパク質工学的手法、および完全長または切断されたPTHのアミノ末端修飾は、さまざまな医学分野において、治療価値と多様な機能が向上したPTHとその改変アナログを開発するのに役立っている .
骨粗鬆症治療における役割
PTHは、骨粗鬆症の治療に効果的な治療用タンパク質であることがわかっている . それは、異化作用剤として、およびイオン化カルシウムとリン酸の強力な調節因子として作用し、循環血液中の活性型ビタミンD代謝物のレベルを維持する上で重要な役割を果たしている .
カルシウム恒常性における役割
副甲状腺ホルモン(PTH)は、カルシウム恒常性の維持に重要な役割を果たし、骨と腎臓に直接作用し、間接的に腸に作用する . 腫瘍壊死因子関連サイトカイン受容体活性化因子核因子κB(RANK)リガンド(RANKL)は、PTHの影響下で骨芽細胞によって産生され、破骨細胞の動員と骨吸収の増加の重要な促進因子である .
中枢神経系における役割
PTH関連ペプチドの大きなファミリーが存在し、中枢神経系(CNS)など、さまざまな組織や臓器に生理学的効果を発揮する . 文献データは、このシステムが神経炎症と神経変性に対する防御作用を発揮し、記憶と過敏症に有益な効果をもたらすことを示唆している .
変形性関節症の治療における役割
PTHrPの基本的な生物学に関する研究は、変形性関節症などのさまざまな疾患状態に対する以前には認識されていなかった関連性を示唆している . それは、PTHrP自体が変形性関節症の治療にどのように使用できるかを示唆している .
糖尿病治療における役割
PTHrPは、糖尿病の治療に使用できる可能性がある . これは、PTH-チロシンが代謝性疾患の治療における可能性を示唆している .
作用機序
Target of Action
PTH-Tyrosine, also known as Tyrosine phenylthiohydantoin or Phenylthiohydantoin-tyrosine, primarily targets the parathyroid hormone (PTH) receptors . These receptors are predominantly present on the cells of bone and kidney . The role of these receptors is to maintain the balance of plasma calcium and phosphate concentrations .
Mode of Action
PTH-Tyrosine interacts with its targets, the PTH receptors, to regulate the serum calcium concentration through its effects on bone, kidney, and intestine . It influences bone remodeling, an ongoing process in which bone tissue is alternately resorbed and rebuilt over time . PTH-Tyrosine indirectly stimulates osteoclast activity within the bone matrix, in an effort to release more ionic calcium into the blood to elevate a low serum calcium level .
Biochemical Pathways
PTH-Tyrosine affects several biochemical pathways. It plays a significant role in osteoblast signaling mechanism, regulation of PTH secretion and its transcription . It has been shown to regulate branching morphogenesis of mammary gland, fetus-directed transport of maternal calcium across the placental membrane, vascular smooth muscle relaxation and chondrocyte growth and differentiation, and as a regulator of pancreatic beta cell growth and functions .
Result of Action
The molecular and cellular effects of PTH-Tyrosine’s action are primarily related to the regulation of calcium and phosphate homeostasis. It elevates the plasma ionized calcium concentration by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-Tyrosine reduces plasma phosphate levels .
生化学分析
Biochemical Properties
Phenylthiohydantoin-tyrosine plays a significant role in biochemical reactions. It is involved in the Edman degradation process, which is a method of sequencing amino acids in a peptide . This process involves the reaction of phenyl isothiocyanate with an uncharged N-terminal amino group, under mildly alkaline conditions, to form a cyclical phenylthiocarbamoyl derivative . Then, under acidic conditions, this derivative of the terminal amino acid is cleaved as a thiazolinone derivative . The enzymes involved in these reactions interact with Phenylthiohydantoin-tyrosine to facilitate its conversion.
Cellular Effects
The effects of Phenylthiohydantoin-tyrosine on various types of cells and cellular processes are primarily related to its role in the Edman degradation process. This process influences cell function by enabling the determination of the amino acid sequence of peptides, which is crucial for understanding protein structure and function
Molecular Mechanism
The molecular mechanism of action of Phenylthiohydantoin-tyrosine involves its conversion during the Edman degradation process . This process involves binding interactions with biomolecules, specifically enzymes that facilitate the conversion of the amino-terminal residue to a phenylthiohydantoin (PTH) amino acid . This process does not typically involve enzyme inhibition or activation, but rather the conversion of one form of the molecule to another .
Temporal Effects in Laboratory Settings
The effects of Phenylthiohydantoin-tyrosine over time in laboratory settings are primarily related to its role in the Edman degradation process . This process provides rapid, sensitive, quantitative analysis of phenylthiohydantoin (PTH) amino acids formed during the degradation of proteins and peptides
Metabolic Pathways
Phenylthiohydantoin-tyrosine is involved in the tyrosine metabolic pathway This pathway includes several enzymes and cofactors that interact with Phenylthiohydantoin-tyrosine
特性
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952067 | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-95-0, 29588-08-7 | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Phenylthiohydantoin-tyrosine be detected electrochemically?
A1: Yes, Phenylthiohydantoin-tyrosine can be detected using adsorptive stripping voltammetry. While it does not have a distinct electrochemical signal itself, it degrades in pH 8.0 phosphate buffer to form sulfide. This sulfide can be detected electrochemically at a hanging mercury drop electrode due to the formation of mercury(II) sulfide. This method allows for detection in concentrations ranging from 2 × 10–8 to at least 2 × 10–7M. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















